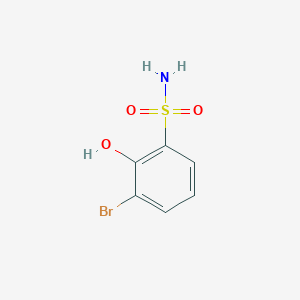

3-Bromo-2-hydroxybenzenesulfonamide

Description

3-Bromo-2-hydroxybenzenesulfonamide is a halogenated aromatic compound featuring a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a sulfonamide (-SO₂NH₂) group attached to the benzene ring. The sulfonamide group is a critical pharmacophore, often associated with biological activity, including antimicrobial and enzyme inhibitory properties. The hydroxyl and sulfonamide groups likely participate in intramolecular hydrogen bonding, stabilizing the molecule and influencing its reactivity and solubility .

Properties

Molecular Formula |

C6H6BrNO3S |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

3-bromo-2-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6BrNO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

MKUQWWCYWWQNRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxybenzenesulfonamide typically involves the bromination of 2-hydroxybenzenesulfonamide. The reaction is carried out by treating 2-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the third position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-hydroxybenzenesulfonamide is fed into a reactor along with bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product yield. The product is subsequently purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-hydroxybenzenesulfonamide.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Substitution: Formation of 3-substituted-2-hydroxybenzenesulfonamides.

Oxidation: Formation of 2-hydroxybenzenesulfonic acid.

Reduction: Formation of 2-hydroxybenzenesulfonamide.

Scientific Research Applications

3-Bromo-2-hydroxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Bromo-2-hydroxybenzaldehyde

- Structure : Contains a hydroxyl group (2-position) and aldehyde group (1-position) instead of sulfonamide.

- Key Properties :

- Applications : Used in Schiff base ligands for metal coordination (e.g., Ti, Zn) and as a precursor for antiviral and anticancer agents .

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

- Structure : Sulfonamide attached to a pyridyl ring (5-methyl substituent) rather than a benzene ring.

- Key Properties :

3-Bromo-2-chlorophenol and 3-Bromo-2-fluorobenzoic Acid

Structural and Electronic Effects

Reactivity and Stability

- Hydrogen Bonding: The hydroxyl group in this compound may form intramolecular H-bonds with the sulfonamide, similar to 3-bromo-2-hydroxybenzaldehyde’s -OH···CHO interaction. This stabilizes the molecule and reduces solubility in nonpolar solvents .

- Halogen Effects: Bromine’s size and polarizability may promote halogen bonding in crystal packing (e.g., C—H···Br interactions noted in 3-bromo-2-hydroxybenzaldehyde, H···Br distance: 3.05 Å) . Smaller halogens like fluorine increase electronegativity but reduce steric bulk.

- Sulfonamide vs. Aldehyde/Carboxylic Acid : Sulfonamides are less acidic than carboxylic acids but more acidic than aldehydes, influencing their behavior in biological systems.

Biological Activity

3-Bromo-2-hydroxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxyl group attached to a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of dihydropteroate synthetase , an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts the bacterial DNA synthesis pathway, leading to reduced bacterial proliferation. This mechanism is characteristic of many sulfonamides, which mimic para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthetase .

The compound exhibits several biochemical properties that enhance its biological activity:

- Enzyme Interactions : It interacts with various enzymes, including carbonic anhydrase and dihydropteroate synthetase, affecting metabolic pathways related to carbon dioxide hydration and folic acid synthesis .

- Cellular Effects : this compound influences cellular processes such as gene expression and cell signaling pathways .

- Pharmacokinetics : Like other sulfonamides, it is well absorbed in the gastrointestinal tract and widely distributed throughout body tissues .

Inhibition Studies

A study investigated the structure-activity relationship (SAR) of sulfonamide compounds, including derivatives of this compound. The results indicated that modifications to the aryl substituents significantly impacted inhibitory potency against target enzymes. For example, compounds lacking specific substituents demonstrated a complete loss of activity, highlighting the importance of structural integrity for biological function .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In laboratory settings, it was effective in inhibiting the growth of Gram-positive and Gram-negative bacteria by disrupting folic acid synthesis .

Therapeutic Applications

The compound has been explored for potential therapeutic applications beyond antibacterial effects. Studies suggest that it may possess anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, sulfonamides have been evaluated for their ability to disrupt interactions between oncogenic proteins and their targets .

Table 1: Summary of Biological Activity

Table 2: Structure-Activity Relationship Findings

| Compound | K_i (nM) | Comments |

|---|---|---|

| This compound | 138.4 | Medium potency inhibitor |

| Other derivatives | Varies | Range from weak to medium potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.